N-(5-chloro-2-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3S/c1-16-9-10-18(26)13-20(16)27-21(31)15-34-25-28-22-19(17-7-5-4-6-8-17)14-29(2)23(22)24(32)30(25)11-12-33-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYLEEYFQNPWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[3,2-d]pyrimidine Scaffold Synthesis
Cyclocondensation Approach
The pyrrolo[3,2-d]pyrimidine core is typically synthesized via cyclocondensation between ethyl glyoxylate and aminopyrrole derivatives. For the target compound, this step likely involves:
- Reagents : Ethyl glyoxylate, 3-(2-methoxyethyl)-5-methylpyrrolidine-2-amine
- Conditions : Acidic or basic catalysis (e.g., HCl or NaOH) in ethanol or THF at reflux
- Product : 3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2(1H)-thione intermediate
Table 1: Key Reaction Parameters for Core Formation
| Parameter | Analogous Example | Proposed Target Compound |
|---|---|---|
| Catalyst | HCl or NaOH | HCl (pH 2–3) |
| Solvent | Ethanol | Ethanol/THF (1:1) |
| Temperature | Reflux (~78°C) | 80–100°C |
| Reaction Time | 6–12 hours | 8–10 hours |
The phenyl group at position 7 may be introduced via Suzuki-Miyaura coupling or electrophilic substitution during later stages.
Functionalization of the Pyrrolo-Pyrimidine Core
Sulfanyl Group Installation
The sulfanyl (-S-) moiety is critical for coupling with the acetamide side chain. Two approaches are plausible:
Direct Thiolation
- Method : Reaction of the pyrrolo-pyrimidine thione intermediate with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide under basic conditions.
- Mechanism : Nucleophilic substitution at the 2-position of the pyrrolo-pyrimidine core.
- Optimal Conditions :
Indirect Sulfonation
- Alternative Route :
Table 2: Sulfanyl Installation Strategies
| Strategy | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Direct Thiolation | K2CO3, DMF, 60–80°C | High atom economy | Steric hindrance from 2-methoxyethyl group |
| Indirect Sulfonation | NBS → Na2S, THF, RT | Better control over regioselectivity | Additional steps |
Acetamide Side Chain Synthesis
5-Chloro-2-methylphenyl Acetamide Preparation
The acetamide moiety is synthesized via:
- Chlorination : 2-Methylphenylamine treated with Cl2 or SOCl2 to yield 5-chloro-2-methylphenylamine.
- Acetylation : Reaction with acetyl chloride or acetic anhydride in presence of a base (e.g., pyridine or TEA).
Table 3: Acetamide Synthesis Parameters
| Step | Reagents | Conditions | Yield Estimate |
|---|---|---|---|
| Chlorination | Cl2, FeCl3 catalyst | 0–5°C, 2 hours | 70–80% |
| Acetylation | Acetyl chloride, pyridine | RT, 1 hour | 85–90% |
Coupling of Core and Acetamide Moieties
Final Sulfanyl-Acetamide Bond Formation
The pyrrolo-pyrimidine sulfanyl intermediate reacts with the acetamide derivative under mild conditions:
- Reagents : EDCl/HOBt or DCC/DMAP for activation
- Solvent : Dichloromethane or THF
- Temperature : 25°C to 40°C
Table 4: Coupling Reaction Optimization
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Coupling Agent | EDCl/HOBt | High efficiency in amide couplings |
| Reaction Time | 4–6 hours | Avoids decomposition of sulfanyl group |
| Purity Check | HPLC (retention time: ~8–10 min) | Ensure absence of uncoupled core |
Challenges and Research Gaps
Regioselectivity Control
The pyrrolo-pyrimidine core’s substitution patterns require precise control. For example:
Scalability Concerns
- High-Temperature Steps : Cyclocondensation at 80–100°C may lead to decomposition in large batches.
- Sulfanyl Stability : Light-sensitive intermediates necessitate inert atmospheres (N2/Ar) during storage.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon or platinum oxide may also be employed to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
The compound N-(5-chloro-2-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry. This article will explore its applications, focusing on its biological activities, chemical properties, and structure-activity relationships.
Structure
The compound features a chloro-substituted aromatic ring and a pyrrolopyrimidine moiety linked by a sulfanyl group. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells, demonstrating IC50 values comparable to established chemotherapeutics.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to suppress COX enzyme activity effectively. For instance, certain derivatives reported IC50 values as low as 0.04 μmol.
- Mechanism : The reduction of prostaglandin E2 (PGE2) production is critical in mediating inflammation, which this compound may achieve through its structural properties that stabilize enzyme-inhibitor complexes.
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial activity:
- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Neuroprotective Potential
There is growing interest in the neuroprotective effects of compounds containing pyrrolopyrimidine structures:
- Mechanism : By modulating neurotransmitter systems and reducing oxidative stress, this compound could potentially protect neuronal cells from degeneration.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Sulfanyl Group : Essential for interaction with biological targets.
- Chloro and Methyl Substituents : Influence lipophilicity and bioavailability.
- Pyrrolopyrimidine Core : Critical for anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Analytical and Spectroscopic Comparisons
Mass Spectrometry (MS) and Molecular Networking
As per , molecular networking based on MS/MS fragmentation patterns (cosine scores) can cluster structurally related compounds. The target compound’s fragmentation profile would likely align with other pyrrolopyrimidine derivatives (cosine score >0.8), whereas thieno or triazole analogs may form separate clusters due to distinct fragmentation pathways (e.g., sulfur loss in thieno derivatives) .
NMR Chemical Shift Analysis
and demonstrate that NMR shifts in specific regions (e.g., regions A and B in Figure 6 of ) reflect substituent changes. For the target compound, the 2-methoxyethyl group at position 3 and phenyl ring at position 7 would produce distinct shifts in the 7.0–8.5 ppm aromatic region, differing from thieno analogs (e.g., upfield shifts due to sulfur’s electron-withdrawing effects) .
Table 2: Predicted Bioactivity Profiles
| Compound | Predicted Targets | Similarity Metric (Tanimoto) |
|---|---|---|
| Target Compound | Kinases (e.g., JAK2, EGFR) | 0.75–0.85 (vs. known kinase inhibitors) |
| Thieno[3,2-d]pyrimidine Analog | Thymidylate synthase, DHFR | 0.65–0.75 |
| Triazole Derivative | Inflammatory enzymes (COX-2) | 0.60–0.70 |
Limitations and Contradictions
- Thus, while structural similarity suggests kinase inhibition, experimental validation is essential .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methoxyethyl substituents may influence its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrolo[3,2-d]pyrimidines have been shown to inhibit various kinases involved in cancer progression. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators.
| Compound | Target | Effect | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Kinases | Inhibition of cancer cell proliferation | |
| N-(5-chloro-2-methylphenyl) derivatives | Cancer cell lines | Induction of apoptosis |
2. Anti-inflammatory Activity
Similar compounds have shown anti-inflammatory effects in animal models. For example, certain pyrido[2,3-d]pyrimidines have been tested in carrageenan-induced paw edema models and exhibited significant reductions in inflammation.
| Study | Model | Result | Reference |
|---|---|---|---|
| Anti-inflammatory study | Carrageenan-induced edema | Significant reduction in swelling compared to control |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds like N-(5-chloro-2-methylphenyl) may inhibit enzymes such as phospholipase A2 (PLA2), which is crucial in inflammatory responses.
- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are central to inflammation and cancer cell survival.
Case Studies
Several studies have explored the effects of related compounds on various biological systems:
-
Anticancer Studies : A study demonstrated that a pyrrolo[3,2-d]pyrimidine derivative inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
"The compound showed a significant reduction in tumor volume compared to untreated controls" .
-
Anti-inflammatory Effects : In an experimental model of arthritis, a related compound exhibited a marked decrease in inflammatory markers and improved joint function.
"The treatment resulted in a significant decrease in pro-inflammatory cytokines" .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Reaction Control : Optimize temperature (60–80°C), pH (neutral to mildly basic), and reaction time (6–12 hours) for sulfanylation and acylation steps to minimize side products like disulfide by-products .
- Catalyst Selection : Use palladium or copper catalysts for coupling reactions to enhance regioselectivity, as demonstrated in structurally analogous pyrrolo-pyrimidine syntheses .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from structurally similar impurities .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify the presence of key groups (e.g., methoxyethyl, sulfanyl) and assess stereochemical purity .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., calculated [M+H] = 552.16) and detects trace impurities .
- X-ray Crystallography : Resolve crystal structures to validate the pyrimidine core geometry and substituent orientation, as done for related pyrazolo-pyrimidines .
Q. What are the key structural features contributing to its bioactivity?
Methodological Answer:
- Core Scaffold : The pyrrolo[3,2-d]pyrimidine core facilitates π-π stacking with biological targets like kinase ATP-binding pockets, enhancing inhibitory potential .
- Substituent Effects : The sulfanyl-acetamide group improves solubility (logP ~2.8) and enables covalent binding to cysteine residues in enzymes (e.g., COX-2 inhibition observed in analogs) .
- Comparative Analysis : Structural analogs with IC values <20 µM (e.g., COX-2 inhibitors) highlight the importance of the 5-methyl and 7-phenyl groups for target affinity .
Advanced Research Questions
Q. How can molecular docking and in vitro assays be integrated to identify primary biological targets?
Methodological Answer:
- Computational Screening : Use AutoDock Vina to dock the compound into human kinase or protease active sites (e.g., PDB IDs: 1ATP, 3ERT). Prioritize targets with docking scores ≤−9.0 kcal/mol .
- Validation Assays : Test top candidates in enzyme inhibition assays (e.g., fluorescence-based kinase assays) at 1–50 µM concentrations. For example, analogs showed 60% inhibition of LOX-5 at 10 µM .
- Data Cross-Referencing : Compare docking predictions with transcriptomic data (e.g., CRISPR-Cas9 knockout screens) to identify pathways sensitive to structural analogs .
Q. What strategies address discrepancies in IC50_{50}50 values across different studies?
Methodological Answer:
- Standardized Assay Conditions : Normalize variables like cell line (e.g., MCF-7 vs. HeLa), serum concentration (5–10% FBS), and incubation time (48–72 hours) to reduce variability .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies. For example, pooled IC values for pyrimidine derivatives against MCF-7 range from 15–25 µM .
- Structural Re-evaluation : Confirm batch purity via LC-MS and rule out degradation products (e.g., oxidation of sulfanyl groups) that may skew activity readings .
Q. How does the compound’s stability under varying pH and light conditions affect experimental design?
Methodological Answer:
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Related compounds showed <5% degradation at pH 7.4 but >20% at pH 2.0 .
- Light Sensitivity : Store solutions in amber vials under nitrogen, as UV-Vis spectra indicate absorbance peaks at 280 nm (π→π* transitions) prone to photodegradation .
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays, as the compound’s solubility drops 3-fold in acetate buffer (pH 5.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
